2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide
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Overview
Description
2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide is an organic compound with the molecular formula C6H6ClN3OS This compound features a pyridazine ring substituted with a chlorine atom and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide typically involves the reaction of 6-chloro-3-pyridazine thiol with chloroacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
6-chloro-3-pyridazine thiol+chloroacetamide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-3-pyridazinyl)thio]acetamide
- 2-[(6-Chloro-3-pyridazinyl)sulfanyl]propionamide
- 6-Chloro-3-pyridazinecarboxamide
Uniqueness
2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the sulfanylacetamide group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
89379-95-3 |
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Molecular Formula |
C6H6ClN3OS |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-1-2-6(10-9-4)12-3-5(8)11/h1-2H,3H2,(H2,8,11) |
InChI Key |
CXSFIHOTHGAVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1SCC(=O)N)Cl |
Origin of Product |
United States |
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